Cas no 18773-03-0 (1,3-Diaminopropane dihydrobromide)

1,3-Diaminopropane dihydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1,3-Propanediamine,dihydrobromide (8CI,9CI)
- 1,3-Diaminopropane Dihydrobromide
- propane-1,3-diamine,hydrobromide
- 1,3-Propanediamine dihydrobromide
- Greatcell Solar®
- Propane-1,3-diaminium bromide
- Trimethylenediamine Dihydrobromide
- Propane 1,3 diammonium bromide
- D5090
- 18773-03-0
- 1,3-DIAMINOPROPANE 2HBR
- Propane-1,3-diamine dihydrobromide
- SCHEMBL11439130
- MFCD29089361
- 1,3-Diammoniumpropane bromide
- T70477
- 1,3-Diaminopropanedihydrobromide
- Propane-1,3-diammonium bromide, >=98%
- ?,?-propanediamine dihydrobromide
- 1,3-Diaminopropane dihydrobromide
-
- MDL: MFCD29089361
- Inchi: 1S/C3H10N2.2BrH/c4-2-1-3-5;;/h1-5H2;2*1H
- InChI Key: FSAFLEKOBQFCHY-UHFFFAOYSA-N
- SMILES: Br[H].Br[H].N([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H]
Computed Properties
- Exact Mass: 154.01100
- Monoisotopic Mass: 154.010561
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 12.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52
Experimental Properties
- Density: 0.867
- Boiling Point: 135.5°Cat760mmHg
- Flash Point: 48.9°C
- PSA: 52.04000
- LogP: 1.65260
- Sensitiveness: Easily absorb moisture
1,3-Diaminopropane dihydrobromide Security Information
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Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
1,3-Diaminopropane dihydrobromide PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM392900-25g |
1,3-Diaminopropane Dihydrobromide |
18773-03-0 | 95%+ | 25g |
$338 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1284786-10g |
1,3-Diaminopropane Dihydrobromide |
18773-03-0 | 97% | 10g |
¥550.00 | 2023-11-21 | |
TRC | D679225-100mg |
1,3-Diaminopropane Dihydrobromide |
18773-03-0 | 100mg |
$ 80.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900834-5G |
1,3-Diaminopropane dihydrobromide |
18773-03-0 | ≥98% | 5G |
¥589.51 | 2022-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866285-1g |
1,3-Diaminopropane Dihydrobromide |
18773-03-0 | ≥98% | 1g |
¥163.80 | 2022-01-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 900834-25G |
1,3-Diaminopropane dihydrobromide |
18773-03-0 | ≥98% | 25G |
¥1826.48 | 2022-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D866285-200mg |
1,3-Diaminopropane Dihydrobromide |
18773-03-0 | ≥98% | 200mg |
¥51.30 | 2022-01-12 | |
eNovation Chemicals LLC | Y1258793-5g |
propane-1,3-diamine |
18773-03-0 | 98% | 5g |
$85 | 2024-06-06 | |
A2B Chem LLC | AF21503-25g |
1,3-Diaminopropane dihydrobromide |
18773-03-0 | ≥98% | 25g |
$718.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5090-1g |
1,3-Diaminopropane dihydrobromide |
18773-03-0 | 98.0%(N&T) | 1g |
¥515.0 | 2023-09-01 |
1,3-Diaminopropane dihydrobromide Related Literature
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Gundam Sandeep Kumar,Ranadeep Raj Sumukam,Banavoth Murali J. Mater. Chem. C 2020 8 14334
Additional information on 1,3-Diaminopropane dihydrobromide
Introduction to 1,3-Diaminopropane Dihydrobromide (CAS No. 18773-03-0)
1,3-Diaminopropane Dihydrobromide, with the chemical formula C₃H₁₁Br₂N₂ and CAS number 18773-03-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This dibrominated derivative of 1,3-propanediamine has garnered attention due to its versatile applications in drug synthesis, polymer chemistry, and material science. The compound's unique structural properties, characterized by its two bromine atoms attached to a propane backbone with amine functional groups, make it a valuable intermediate in various chemical reactions.
The synthesis of 1,3-Diaminopropane Dihydrobromide typically involves the bromination of 1,3-propanediamine using bromine or N-bromosuccinimide (NBS) as the brominating agent. This process introduces bromine atoms at the 1- and 3-positions of the propane chain, resulting in the formation of the dihydrobromide salt. The compound is often isolated as a white crystalline solid, which is highly soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). Its solubility and stability under various conditions make it a preferred choice for industrial and laboratory applications.
In recent years, 1,3-Diaminopropane Dihydrobromide has been extensively studied for its role in pharmaceutical development. One of the most notable applications is its use as a building block in the synthesis of complex molecules. For instance, it serves as a precursor in the preparation of polyamides and polyurethanes, which are widely used in textiles, adhesives, and coatings. The amine groups in 1,3-Diaminopropane Dihydrobromide can undergo further functionalization via reactions such as condensation, alkylation, or acylation, enabling the creation of tailored polymers with specific properties.
Moreover, the compound has found utility in medicinal chemistry due to its ability to act as a chelating agent. In drug design, 1,3-Diaminopropane Dihydrobromide can coordinate with metal ions to form stable complexes. These metal complexes have shown promise in various therapeutic applications, including anticancer agents and antimicrobial drugs. The ability of the compound to bind with transition metals like platinum or ruthenium makes it a valuable candidate for developing new metallodrugs that target specific biological pathways.
Recent research has also highlighted the potential of 1,3-Diaminopropane Dihydrobromide in nanotechnology. Its molecular structure allows it to act as a cross-linking agent in the formation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials are being explored for their applications in gas storage, separation technologies, and catalysis. The bromine atoms in 1,3-Diaminopropane Dihydrobromide facilitate strong interactions with metal centers or other organic units, enhancing the stability and functionality of these advanced materials.
The compound's significance extends to bioconjugation chemistry as well. Researchers have utilized 1,3-Diaminopropane Dihydrobromide to link biomolecules such as peptides and proteins to other molecules for diagnostic or therapeutic purposes. The amine groups provide reactive sites for coupling via techniques like EDC/NHS chemistry or click chemistry. This capability has been leveraged in the development of biosensors and targeted drug delivery systems where precise molecular interactions are crucial.
In environmental science, 1,3-Diaminopropane Dihydrobromide has been investigated for its role in catalytic processes that aim to reduce environmental pollutants. Its ability to participate in redox reactions makes it a potential candidate for use in wastewater treatment or air purification systems. By facilitating the degradation of organic contaminants into less harmful substances, this compound contributes to sustainable chemical practices.
The industrial relevance of 1,3-Diaminopropane Dihydrobromide is further underscored by its use in agrochemicals. It serves as an intermediate in the synthesis of herbicides and fungicides that protect crops from pests and diseases. The structural versatility of this compound allows chemists to modify its properties for specific agricultural needs, ensuring higher yields and improved crop health.
As research continues to evolve,the applications of 1,3-Diaminopropane Dihydrobromide are expected to expand into new frontiers。Advances in computational chemistry and artificial intelligence are enabling more efficient design and synthesis strategies for this compound,further enhancing its utility across multiple disciplines。The ongoing exploration of its chemical reactivity,biological activity,and material science applications promises to unlock even more innovative uses for this versatile molecule。
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